
2-(2,2-Dibromoethenyl)-5-methylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dibromoethenyl)-5-methylfuran is an organic compound with the molecular formula C6H4Br2O This compound is characterized by the presence of a furan ring substituted with a 2,2-dibromoethenyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)-5-methylfuran typically involves the bromination of 5-methylfuran followed by the introduction of the 2,2-dibromoethenyl group. One common method involves the reaction of 5-methylfuran with bromine in the presence of a catalyst to form the dibromo derivative. This intermediate is then reacted with a suitable reagent, such as carbon tetrabromide and triisopropyl phosphite, to introduce the 2,2-dibromoethenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dibromoethenyl)-5-methylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .
Applications De Recherche Scientifique
2-(2,2-Dibromoethenyl)-5-methylfuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dibromoethenyl)-5-methylfuran involves its interaction with specific molecular targets. The dibromoethenyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including its use as an antimicrobial agent. The molecular pathways involved include the inhibition of key enzymes and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Dibromoethenyl)benzene: Similar in structure but with a benzene ring instead of a furan ring.
Deltamethrin: A pyrethroid insecticide with a similar dibromoethenyl group but different overall structure and applications.
Uniqueness
2-(2,2-Dibromoethenyl)-5-methylfuran is unique due to its furan ring, which imparts different chemical properties compared to benzene or cyclopropane derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H6Br2O |
|---|---|
Poids moléculaire |
265.93 g/mol |
Nom IUPAC |
2-(2,2-dibromoethenyl)-5-methylfuran |
InChI |
InChI=1S/C7H6Br2O/c1-5-2-3-6(10-5)4-7(8)9/h2-4H,1H3 |
Clé InChI |
IKSLUVUZTMFSFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


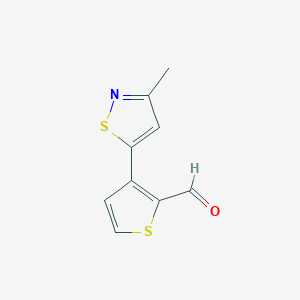



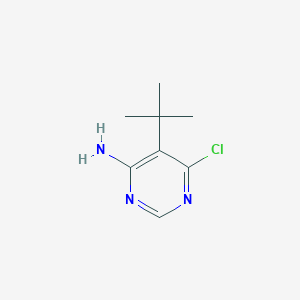
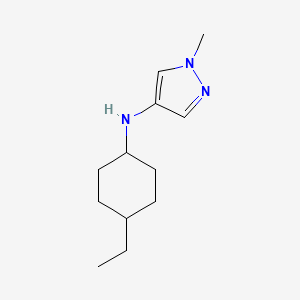

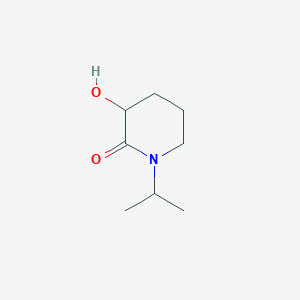

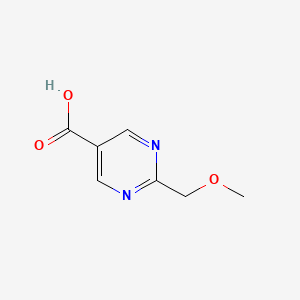
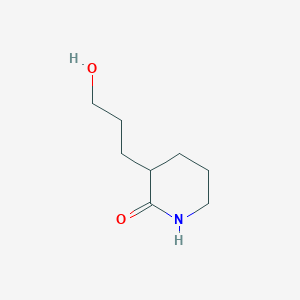
![4-[2-(Propan-2-yloxy)ethoxy]piperidine hydrochloride](/img/structure/B13182453.png)
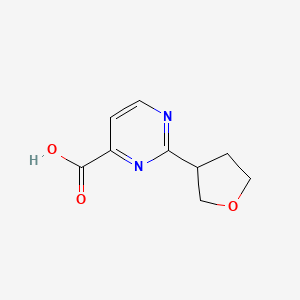
![7-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13182460.png)
